rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-tert-butylphenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position. Its stereochemistry is racemic (rac), indicating a mixture of (3R,4S) and (3S,4R) enantiomers. The Boc group enhances stability during synthetic processes, while the bulky 4-tert-butylphenyl group contributes to lipophilicity and steric effects, influencing binding interactions and solubility .
Properties
IUPAC Name |
(3R,4S)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNKFKDYCUBK-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid generally involves multi-step organic reactions. A common synthetic route includes:
Starting materials: : The synthesis begins with commercially available precursors.
Formation of the pyrrolidine ring: : This step often involves cyclization reactions, which can be induced using various cyclizing agents under controlled conditions.
Incorporation of the tert-butoxycarbonyl group: : Protecting groups like tert-butoxycarbonyl can be introduced using reagents such as di-tert-butyl dicarbonate in the presence of a base.
Introduction of the tert-butylphenyl group: : Coupling reactions, such as Friedel-Crafts acylation or alkylation, can be employed to attach the tert-butylphenyl group to the pyrrolidine ring.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This could include refining the catalysts, solvents, temperatures, and pressures used during the synthesis. Industrial methods may also incorporate continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions:
Oxidation: : The carboxylic acid group can be oxidized to form different oxidation states.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : Functional groups can be substituted on the pyrrolidine ring or the aromatic ring.
Common Reagents and Conditions
Reactions involving this compound typically use:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or sodium borohydride.
Substituting reagents: : Like halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The primary products formed depend on the reaction type. Oxidation might yield carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in various substituted derivatives of the original compound.
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications:
Chemistry: : Used as a building block in synthetic organic chemistry to create complex molecules.
Biology: : Potentially significant as a lead compound in drug discovery and development due to its biologically active pyrrolidine ring.
Medicine: : Investigated for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The pyrrolidine ring and its substituents can bind to active sites or modulate biological pathways, leading to desired pharmacological or biochemical effects.
Comparison with Similar Compounds
Key Structural Variations
The following table highlights structural differences between the target compound and its analogs:
Physicochemical Properties
- Acidity (pKa): The carboxylic acid pKa for the 3-ethylphenyl analog is ~4.32 , typical for such moieties. Fluorinated analogs (e.g., 3,5-difluorophenyl) may exhibit lower pKa due to electron-withdrawing effects .
- Solubility: The 4-tert-butylphenyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., ethyl or difluoromethyl) .
- Stability: Boc-protected compounds are stable under basic conditions but cleaved under acidic conditions, whereas Cbz-protected analogs require hydrogenolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
